(1S,5R)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
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Overview
Description
(1S,5R)-Methyl 6,6-dimethyl-3-azabicyclo[310]hexane-2-carboxylate is a synthetic organic compound with a bicyclic structure It is a derivative of 6,6-dimethyl-3-azabicyclo[310]hexane, featuring a carboxylate group and a methyl group at specific positions on the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Starting from 6,6-dimethyl-3-azabicyclo[3.1.0]hexane: This involves the carboxylation of the parent compound using reagents such as carbon dioxide under specific conditions.
From related bicyclic compounds: Other bicyclic compounds with similar structures can be modified to introduce the carboxylate group.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis. This includes the use of catalysts, controlled reaction conditions, and purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: (1S,5R)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
(1S,5R)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems and as a tool in biochemical research.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S,5R)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biological processes and pathways. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: The parent compound without the carboxylate group.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride: A related compound with a hydrochloride group.
(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid: A stereoisomer of the compound.
Uniqueness: (1S,5R)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate is unique due to its specific stereochemistry and functional groups, which influence its reactivity and applications compared to similar compounds.
Properties
IUPAC Name |
methyl (1S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-9(2)5-4-10-7(6(5)9)8(11)12-3/h5-7,10H,4H2,1-3H3/t5-,6-,7?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIDWDVSBWPHLH-CQMSUOBXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(NC2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2[C@@H]1C(NC2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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